molecular formula C10H6Cl2N2S B13481409 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine

4,6-Dichloro-2-(phenylsulfanyl)pyrimidine

Cat. No.: B13481409
M. Wt: 257.14 g/mol
InChI Key: MVJNIQNDGYXKMP-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is a halogenated pyrimidine derivative featuring a phenylsulfanyl group at the 2-position and chlorine atoms at the 4- and 6-positions.

Properties

Molecular Formula

C10H6Cl2N2S

Molecular Weight

257.14 g/mol

IUPAC Name

4,6-dichloro-2-phenylsulfanylpyrimidine

InChI

InChI=1S/C10H6Cl2N2S/c11-8-6-9(12)14-10(13-8)15-7-4-2-1-3-5-7/h1-6H

InChI Key

MVJNIQNDGYXKMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine typically involves nucleophilic substitution reactions. One common method starts with 4,6-dichloropyrimidine, which undergoes a substitution reaction with a thiophenol derivative to introduce the phenylsulfanyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl derivatives.

    Oxidation: Sulfoxides and sulfones.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and synthetic applications of 4,6-dichloro-2-(phenylsulfanyl)pyrimidine can be inferred through comparison with analogs bearing varying substituents at the 2-position. Below is a detailed analysis:

Electronic and Steric Effects of Substituents

Compound Substituent Molecular Weight (g/mol) Electronic Effect Steric Profile
4,6-Dichloro-2-(phenylsulfanyl)pyrimidine Phenylsulfanyl 256.97* Moderate electron-donating Bulky (aromatic ring)
DCSMP (Methylsulfanyl) Methylsulfanyl 193.07 Strong electron-donating Small
4,6-Dichloro-2-(4-methylsulfonylphenyl)pyrimidine Methylsulfonylphenyl 302.97* Electron-withdrawing Bulky (polar group)
4,6-Dichloro-2-(propylsulfanyl)pyrimidine Propylsulfanyl 220.12* Moderate electron-donating Intermediate (alkyl chain)
4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine Halogenated phenyl 277.50 Electron-withdrawing (halogens) Bulky (halogenated)

*Calculated based on molecular formulas.

Key Observations:
  • Electron-Donating Groups (e.g., methylsulfanyl): Enhance nucleophilic substitution at the 4- and 6-positions by activating the pyrimidine ring. DCSMP is extensively used in heterocycle synthesis (e.g., [1,4]oxathiino[2,3-d]pyrimidines) under mild conditions due to its high reactivity .
  • Electron-Withdrawing Groups (e.g., methylsulfonylphenyl) : Increase chlorine atom reactivity but may require harsher conditions for cyclization. For example, 4-methylsulfonylphenyl derivatives are converted into ethers and thioethers via nucleophilic displacement .
  • Steric Effects : Bulky substituents like phenylsulfanyl or halogenated phenyl groups may hinder reactions requiring deprotonation or lithiation (e.g., in and ).

Physicochemical Properties and Solubility

  • DCSMP : Soluble in polar aprotic solvents (e.g., THF, DMF) due to its small substituent.
  • Phenylsulfanyl Analog : Likely less polar than DCSMP, with reduced solubility in polar solvents but improved solubility in aromatic solvents.
  • Methylsulfonylphenyl Derivative: Increased polarity enhances solubility in DMSO or methanol .
  • Propylsulfanyl Derivative : Higher lipophilicity, suitable for hydrophobic reaction environments .

Biological Activity

4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is C10H7Cl2N2SC_{10}H_{7}Cl_{2}N_{2}S. The compound features a pyrimidine ring with dichlorination at positions 4 and 6, along with a phenylsulfanyl group at position 2. This unique structure contributes to its biological properties.

The biological activity of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The presence of chlorine atoms and the phenylsulfanyl group enhances its binding affinity to these targets, potentially modulating their activity.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may also interact with various receptors, altering their function and influencing downstream signaling pathways.

Biological Activities

Research has demonstrated that 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial and fungal strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Similar pyrimidine derivatives have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies

  • Antiviral Activity : A study explored the antiviral potential of related compounds against Human Respiratory Syncytial Virus (RSV). While specific data on 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine was not highlighted, the findings underscore the importance of structural modifications in enhancing antiviral efficacy .
  • Kinase Inhibition : Research on related pyrimidine derivatives has shown significant inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a crucial regulator in the cell cycle. This suggests that 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine may also exhibit similar properties.

Comparative Analysis Table

Compound Name Biological Activity Mechanism
4,6-Dichloro-2-(phenylsulfanyl)pyrimidineAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
5-Methyl-1H-pyrazole pyrimidineAntiviralInhibits viral entry
Phenethylthio-pyrimidinesAntimicrobialTargets bacterial cell wall synthesis

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